molecular formula C27H32O5 B1683273 1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-OL CAS No. 125274-16-0

1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-OL

Cat. No. B1683273
CAS RN: 125274-16-0
M. Wt: 436.5 g/mol
InChI Key: NVNUQXMSFVIKJG-UHFFFAOYSA-N
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Description

1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-OL is a complex organic compound. It has a molecular formula of C27H32O5 . This molecule contains a total of 66 bonds, including 34 non-H bonds, 18 multiple bonds, 15 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, 1 hydroxyl group, 1 primary alcohol, and 4 ethers (aliphatic) .


Molecular Structure Analysis

The molecular structure of 1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-OL is complex, with a total of 66 bonds. It includes 34 non-H bonds, 18 multiple bonds, 15 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, 1 hydroxyl group, 1 primary alcohol, and 4 ethers (aliphatic) .


Physical And Chemical Properties Analysis

1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-OL has a molecular formula of C27H32O5 . It has an average mass of 436.540 Da and a monoisotopic mass of 436.224976 Da .

Scientific Research Applications

Detection of Trinitrophenol in Water

Tr-PEG5 has been used in the design of a novel aggregation-induced emission (AIE) supramolecular fluorescence sensor . This sensor can self-assemble into a supramolecular system in water and show sensitive and selective responses toward trinitrophenol . Trinitrophenol is a dangerous organic compound that is toxic and poses tremendous risks to human health .

Fluorescence-Based Sensing

Due to its properties, Tr-PEG5 has been used in fluorescence-based sensing methods . These methods stand out among various techniques due to their simplicity, high sensitivity, affordability, straightforward sample preparation, and portability .

Modification of Proteins, Peptides, or Amine-Modified Oligonucleotides

Tetrazine-PEG5-NHS Ester, a derivative of Tr-PEG5, is an amine-reactive labeling reagent often used for modification of proteins, peptides, or amine-modified oligonucleotides . This modification process involves the addition of a tetrazine moiety .

Increasing Solubility of Compounds

Tr-PEG5 is a PEG linker containing a trityl, alcohol protecting group and a terminal hydroxyl group . The hydrophilic PEG linkers increase the solubility of compounds in aqueous media .

Research Use in Life Science

1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-OL is used in life science research, particularly in the field of ADC-linkers .

Chemical Compound Modification

1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate, a derivative of Tr-PEG5, is used for the modification of chemical compounds .

properties

IUPAC Name

2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O5/c28-16-17-29-18-19-30-20-21-31-22-23-32-27(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-15,28H,16-23H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNUQXMSFVIKJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468360
Record name 1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tr-PEG5

CAS RN

125274-16-0
Record name 1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To tetraethylene glycol (213.65 g, 1.1 mol) and triethylamine (20.24 g, 27.8 ml, 200 mmol) in dry dichloromethane (1500 ml) was added dropwise triphenylmethyl chloride (27.88 g, 100 mmol) in dry dichloromethane (500 ml). This solution was left to stir under argon at room temperature for 24 hours. After 24 hours, the reaction was concentrated in vacuo to give a mixture of product and starting material as a yellow oil. This oil was then re-dissolved in dichloromethane (1000 ml), partitioned with sat. aq. NaHCO3 (500 ml), water (3×400 ml) and finally sat. aq. NaCl (500 ml). The organic layer was separated, dried over anhydrous sodium sulphate and concentrated in vacuo to give the title compound as a yellow oil (42.2 g, 95%) which was used without further purification.
Quantity
213.65 g
Type
reactant
Reaction Step One
Quantity
27.8 mL
Type
reactant
Reaction Step One
Quantity
27.88 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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